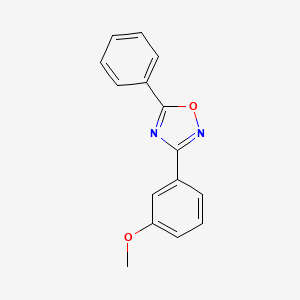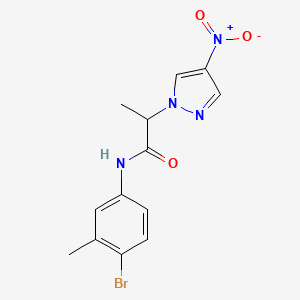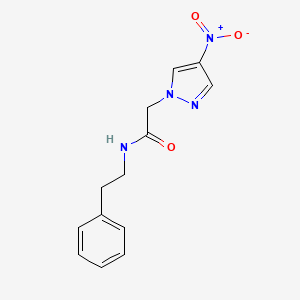![molecular formula C22H30BrN3O4S B4228797 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4228797.png)
1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol
Vue d'ensemble
Description
This compound belongs to a class of chemicals that often engage in biological activities and are of interest due to their potential therapeutic properties. The structure suggests a multifaceted synthesis process and the possibility of diverse chemical reactions due to the presence of various functional groups.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, including the formation of naphthyl derivatives and subsequent attachment of piperazine and piperidinyl sulfonyl groups. Techniques such as microwave-assisted synthesis provide efficient pathways to create such compounds, indicating the evolving methods in chemical synthesis (Mahesh, Perumal, & Vijaya Pandi, 2004).
Molecular Structure Analysis
Structural analysis of similar compounds often employs X-ray crystallography, revealing the conformation and arrangement of molecules. For instance, studies on related naphthyl and piperazine derivatives highlight the importance of molecular geometry in understanding the compound's chemical behavior and interaction potential (Tian & Cui, 2008).
Chemical Reactions and Properties
Chemical reactivity and properties are profoundly influenced by the functional groups present in the molecule. For example, bromo and piperazine groups can engage in various chemical reactions, including nucleophilic substitution and formation of hydrogen bonds, affecting the compound's chemical stability and reactivity (Patel, Kumari, Rajani, & Chikhalia, 2012).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be deduced from the molecular structure and functional groups. Compounds with similar structures exhibit varied physical properties based on their molecular arrangements and intermolecular forces (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for determining the compound's potential applications. Studies on related compounds demonstrate the influence of substituents on the chemical behavior, highlighting the complexity of predicting chemical properties without empirical data (Gransden, Roth, & Takahashi, 1983).
Propriétés
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O4S/c23-20-6-4-19-15-22(7-5-18(19)14-20)30-17-21(27)16-24-10-12-26(13-11-24)31(28,29)25-8-2-1-3-9-25/h4-7,14-15,21,27H,1-3,8-13,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAAADFWKIBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-4-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228735.png)
![N-{2-methyl-4-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4228743.png)
![2-{2-chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4228746.png)
![2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}-1,3-benzoxazole](/img/structure/B4228761.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228767.png)

![benzyl (1-{[(2,2-dimethylpropanoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4228784.png)
![N-[1-{5-[(3-anilino-3-oxopropyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-3-(methylthio)propyl]-4-methoxybenzamide](/img/structure/B4228795.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4228799.png)
![3-oxo-N-(4-phenoxyphenyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4228804.png)

